

# Stability and degradation profile of 2-Hydroxy-5-iodo-4-methylbenzoic acid

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## Compound of Interest

Compound Name: 2-Hydroxy-5-iodo-4-methylbenzoic acid

Cat. No.: B1600567

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An In-Depth Technical Guide to the Stability and Degradation Profile of **2-Hydroxy-5-iodo-4-methylbenzoic acid**

## Executive Summary

This technical guide provides a comprehensive analysis of the stability and degradation profile of **2-Hydroxy-5-iodo-4-methylbenzoic acid**, a key intermediate in pharmaceutical and chemical synthesis.<sup>[1]</sup> As a Senior Application Scientist, this document moves beyond theoretical data to offer field-proven insights into the molecule's intrinsic chemical liabilities. We will explore its susceptibility to hydrolytic, oxidative, thermal, and photolytic stress, grounded in the principles of its core functional groups. This guide details authoritative, step-by-step protocols for conducting forced degradation studies as mandated by ICH guidelines and for developing a robust, stability-indicating HPLC method for the separation and quantification of the parent compound and its potential degradants.<sup>[2][3]</sup> The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to anticipate stability challenges, develop stable formulations, and ensure the quality and safety of their final products.

## Introduction to 2-Hydroxy-5-iodo-4-methylbenzoic acid

**2-Hydroxy-5-iodo-4-methylbenzoic acid** (CAS No. 850146-83-7) is a substituted aromatic carboxylic acid. Its unique structure, featuring a phenolic hydroxyl group, a carboxylic acid moiety, and an iodine atom on the benzene ring, makes it a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.<sup>[1]</sup> Understanding its stability is paramount for defining storage conditions, predicting shelf-life, and developing analytical methods capable of detecting impurities and degradation products.

## Chemical Structure

The structural arrangement of its functional groups dictates its chemical reactivity and degradation pathways.

Caption: Structure of **2-Hydroxy-5-iodo-4-methylbenzoic acid**.

## Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design.

Property	Value	Reference
CAS Number	850146-83-7	<sup>[1]</sup>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> IO <sub>3</sub>	<sup>[1]</sup>
Molecular Weight	278.04 g/mol	<sup>[1]</sup>
Appearance	Solid (Specifics not detailed)	<sup>[1]</sup>
Boiling Point	388.7°C at 760 mmHg	<sup>[1]</sup>
Density	2.004 g/cm <sup>3</sup>	<sup>[1]</sup>
Storage Temp.	2-8°C	<sup>[1]</sup>

## Intrinsic Stability and Key Chemical Liabilities

The stability of **2-Hydroxy-5-iodo-4-methylbenzoic acid** is governed by its three primary functional groups:

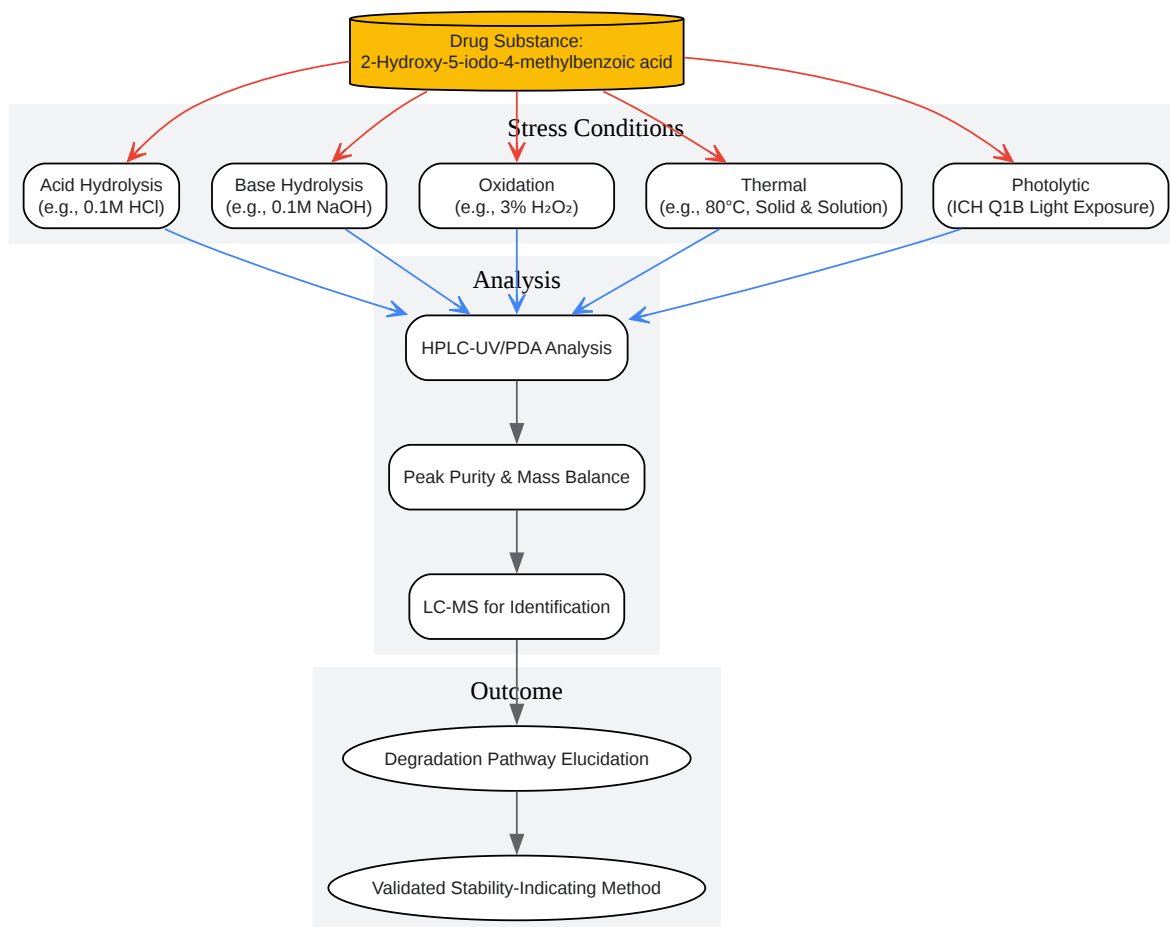
- **Phenolic Hydroxyl (-OH) Group:** This group is highly susceptible to oxidation. In the presence of oxidizing agents, oxygen, or even trace metal ions, it can be oxidized to form colored quinone-type structures.<sup>[4][5][6][7]</sup> This represents a primary degradation pathway.
- **Aromatic Iodine (-I) Substituent:** The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage, particularly under photolytic (UV/Vis light) conditions.<sup>[8][9]</sup> This homolytic cleavage can lead to de-iodination, forming 2-Hydroxy-4-methylbenzoic acid as a major degradant.
- **Carboxylic Acid (-COOH) Group:** While generally stable, this group can undergo thermal decarboxylation at elevated temperatures.<sup>[10]</sup> Its acidic nature, along with the phenolic hydroxyl group, means the molecule's solubility and stability in aqueous solutions are highly pH-dependent.

## Forced Degradation Studies: A Framework for Analysis

Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing the stability-indicating nature of analytical methods, as outlined in ICH guidelines Q1A and Q1B.<sup>[2][3][11]</sup> The objective is to achieve a target degradation of 5-20% to avoid the formation of secondary degradants that are not relevant to formal stability studies.<sup>[3][12]</sup>

## Experimental Workflow

The overall workflow for forced degradation is a systematic process of subjecting the compound to stress and analyzing the outcome.



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Caption: Workflow for forced degradation studies.

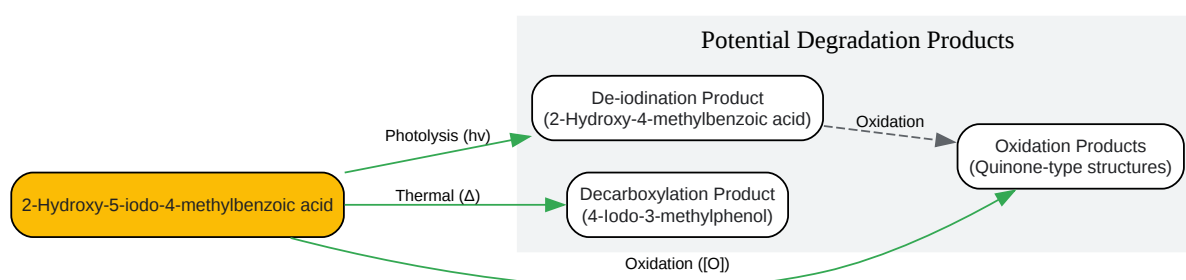
## Summary of Stress Conditions

The following conditions serve as a robust starting point for stress testing, subject to optimization based on the molecule's observed stability.

Stress Condition	Recommended Reagent/Condition	Typical Duration	Potential Degradation
Acid Hydrolysis	0.1 M HCl at 60-80 °C	2 - 24 hours	Minimal degradation expected
Base Hydrolysis	0.1 M NaOH at RT or 40-60 °C	1 - 12 hours	Potential for phenolic oxidation
Oxidative	3-30% H <sub>2</sub> O <sub>2</sub> at Room Temperature	2 - 24 hours	High: Oxidation of phenol
Thermal (Solid)	80°C or higher (monitor melting)	24 - 72 hours	Decarboxylation at high temp
Photolytic	ICH Q1B Option 2: 1.2 million lux-hrs & 200 W-hrs/m <sup>2</sup>	As per guideline	High: De-iodination

## Predicted Degradation Profile and Pathways

Based on the chemical liabilities, a predictive degradation map can be constructed. The primary degradation products are likely to arise from de-iodination and oxidation.



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Caption: Predicted degradation pathways.

- De-iodination: Exposure to light is expected to cleave the C-I bond, yielding 2-Hydroxy-4-methylbenzoic acid (CAS 50-85-1).[13][14][15][16] This is often a primary photolytic degradation route for iodoarenes.[8]
- Oxidation: The phenolic group is a prime target for oxidation, especially in the presence of  $\text{H}_2\text{O}_2$  or under basic conditions with oxygen. This can lead to the formation of benzoquinones or even ring-opened byproducts.[5][7] These products are often colored, which may be observed visually.
- Thermal Degradation: At temperatures approaching its boiling point or during prolonged heating in the solid state, decarboxylation may occur, leading to the formation of 4-Iodo-3-methylphenol.[10]

## Methodologies for Stability Assessment

A scientifically sound investigation requires robust, well-documented experimental protocols.

### Protocol 1: Forced Degradation Experimental Workflow

Objective: To generate degraded samples of **2-Hydroxy-5-iodo-4-methylbenzoic acid** for the development of a stability-indicating analytical method.

Materials:

- **2-Hydroxy-5-iodo-4-methylbenzoic acid** (high purity)[17]
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Hydrochloric acid (HCl), 1.0 M
- Sodium hydroxide (NaOH), 1.0 M
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), 30% solution

- Volumetric flasks, pipettes, pH meter
- Heating block or water bath
- Photostability chamber

Procedure:

- Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.
- Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of ~0.1 mg/mL. This is the time-zero ( $T_0$ ) control.
- Acid Hydrolysis:
  - Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
  - Heat at 80°C. Withdraw aliquots at 2, 8, and 24 hours.
  - Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute to the target concentration (~0.1 mg/mL) with 50:50 methanol:water.
- Base Hydrolysis:
  - Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
  - Keep at 60°C. Withdraw aliquots at 1, 4, and 12 hours.
  - Neutralize the aliquots with 0.1 M HCl and dilute to the target concentration.
- Oxidative Degradation:
  - Mix 1 mL of stock solution with 9 mL of 3%  $H_2O_2$ .
  - Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
  - Dilute to the target concentration.

- Thermal Degradation:
  - Solution: Prepare a solution in the proposed formulation vehicle or 50:50 methanol:water. Heat at 80°C, protected from light. Sample as in acid hydrolysis.
  - Solid State: Place a thin layer of the solid compound in a vial and heat at 80°C. At each time point, dissolve a portion of the solid to the target concentration.
- Photostability:
  - Expose both the solid compound and a solution (~0.1 mg/mL) to light in a validated photostability chamber according to ICH Q1B guidelines.
  - Include a dark control sample wrapped in aluminum foil for comparison.
  - Analyze the samples after the specified exposure.
- Analysis: Analyze all samples by HPLC-UV/PDA against the control sample to determine the percentage of degradation.

## Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method capable of separating **2-Hydroxy-5-iodo-4-methylbenzoic acid** from its process impurities and degradation products.

Instrumentation & Columns:

- HPLC system with a Photodiode Array (PDA) detector.
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard starting point.[\[18\]](#)

Mobile Phase & Gradient:

- Mobile Phase A: 0.1% Formic Acid in Water (volatile and MS-compatible).[\[18\]](#)
- Mobile Phase B: Acetonitrile.



- Initial Gradient Program (for optimization):
  - Time 0-5 min: 30% B
  - Time 5-25 min: 30% to 90% B
  - Time 25-30 min: 90% B
  - Time 30-35 min: 90% to 30% B
  - Time 35-40 min: 30% B (Re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: PDA detection, monitor at a wavelength of maximum absorbance (e.g., ~230-240 nm, to be determined from the UV spectrum) and a secondary wavelength to check for peak purity.

#### Method Validation & System Suitability:

- Specificity: Inject all samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other. Use the PDA detector to assess peak purity of the parent peak in the stressed samples.
- System Suitability: Before analysis, inject a standard solution five times. The %RSD for peak area and retention time should be <2.0%. The resolution between the parent peak and the closest eluting degradant should be >2.0, and the tailing factor for the parent peak should be <1.5.
- Further Validation: Perform full validation as per ICH Q2(R1) guidelines, including linearity, accuracy, precision, LOD, and LOQ.

## Conclusion and Recommendations

**2-Hydroxy-5-iodo-4-methylbenzoic acid** is a molecule with predictable stability liabilities, primarily related to photolytic de-iodination and oxidative degradation of its phenolic moiety. Thermal degradation via decarboxylation is a risk only at significantly elevated temperatures. Hydrolytic degradation under mild acidic or basic conditions is expected to be minimal.

Recommendations for Handling and Storage:

- **Storage:** The compound should be stored in well-sealed, airtight containers at the recommended 2-8°C to minimize thermal and oxidative stress.<sup>[1]</sup>
- **Light Protection:** Due to its high photosensitivity, the material must be protected from light at all stages of handling, storage, and processing. The use of amber containers is mandatory.
- **Inert Atmosphere:** For long-term storage or when handling in solution, purging with an inert gas (e.g., nitrogen, argon) is advisable to prevent oxidation.

This guide provides the foundational knowledge and practical workflows to manage the stability of **2-Hydroxy-5-iodo-4-methylbenzoic acid** effectively, ensuring its quality and suitability for its intended synthetic applications.

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